molecular formula C28H29N5O6S B3884676 N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide CAS No. 5750-96-9

N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B3884676
CAS No.: 5750-96-9
M. Wt: 563.6 g/mol
InChI Key: BNZXUCJOWDIHSZ-MUFRIFMGSA-N
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Description

Its structure features a 1,2,4-triazole core substituted with a phenyl group at position 4 and a 3,4,5-trimethoxyphenyl group at position 3. The sulfanylacetohydrazide moiety is further functionalized with a 2,5-dimethoxybenzylidene group, creating a conjugated system that may enhance bioactivity through π-π interactions or hydrogen bonding . This compound’s design aligns with trends in anticancer and antimicrobial agent development, where triazole and hydrazone functionalities are leveraged for their metabolic stability and target-binding versatility.

Properties

IUPAC Name

N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N5O6S/c1-35-21-11-12-22(36-2)19(13-21)16-29-30-25(34)17-40-28-32-31-27(33(28)20-9-7-6-8-10-20)18-14-23(37-3)26(39-5)24(15-18)38-4/h6-16H,17H2,1-5H3,(H,30,34)/b29-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZXUCJOWDIHSZ-MUFRIFMGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40416626
Record name AC1NSMUZ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40416626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

563.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5750-96-9
Record name AC1NSMUZ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40416626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves the condensation of 2,5-dimethoxybenzaldehyde with 4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol in the presence of acetic acid . The reaction is carried out under reflux conditions for several hours to ensure complete conversion. The product is then purified using recrystallization techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent oxidation.

    Substitution: Halides, amines; reactions are conducted in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced hydrazide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Studies have shown that triazole derivatives often possess antimicrobial properties. The presence of the triazole ring in this compound suggests potential efficacy against bacterial and fungal pathogens. For instance, compounds with similar structures have demonstrated effectiveness against resistant strains of bacteria and fungi .
  • Anticancer Properties : The hydrazide moiety is known for its anticancer effects. Research indicates that hydrazones can induce apoptosis in cancer cells. The specific arrangement of functional groups in this compound may enhance its ability to inhibit tumor growth and metastasis .
  • Anti-inflammatory Effects : Compounds featuring phenolic structures often exhibit anti-inflammatory properties. The 2,5-dimethoxyphenyl group may contribute to reducing inflammation by inhibiting pro-inflammatory cytokines .

Therapeutic Applications

The multifaceted nature of N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide suggests various therapeutic applications:

Therapeutic Area Potential Application
AntimicrobialTreatment of bacterial and fungal infections
OncologyDevelopment of anticancer therapies
InflammationManagement of inflammatory diseases

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several triazole derivatives against common pathogens. The results indicated that derivatives similar to this compound exhibited significant inhibitory effects against Staphylococcus aureus and Candida albicans .

Case Study 2: Anticancer Activity

In vitro studies on hydrazone derivatives revealed that they can induce cell cycle arrest and apoptosis in various cancer cell lines. The specific structural features of this compound were hypothesized to enhance its cytotoxicity against breast cancer cells .

Mechanism of Action

The mechanism of action of N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound belongs to a broader class of sulfanylacetohydrazide-triazole derivatives. Key structural variations among analogs include:

Substituent Position Target Compound Analog (Example) Structural Impact
Triazole-4 Position Phenyl 4-Ethyl () / 4-Cyclohexyl () Bulkier groups (e.g., ethyl/cyclohexyl) may reduce solubility but enhance lipophilicity .
Triazole-5 Position 3,4,5-Trimethoxyphenyl 4-Methoxyphenyl () / Pyridine-2-yl () Methoxy groups improve electron density for target binding; pyridine introduces basicity .
Hydrazide Moiety 2,5-Dimethoxybenzylidene 4-Hydroxy-3,5-dimethoxybenzylidene () / 2-Furylmethylidene () Hydroxy groups () increase polarity; furan () may alter metabolic stability .

Key Observations :

Pharmacological and Physicochemical Properties

Bioactivity
  • Anticancer Potential: Derivatives with triazole-sulfanylhydrazide scaffolds (e.g., ) inhibit cancer cell migration and spheroid growth. The target compound’s 3,4,5-trimethoxyphenyl group is critical for cytotoxicity, as seen in analogs targeting histone deacetylases (HDACs) .
  • Antimicrobial Activity : Methoxy-rich analogs (e.g., ) exhibit enhanced biofilm disruption due to increased membrane permeability .
Physicochemical Properties
  • Crystallinity : The absence of hydroxyl groups (cf. ’s 4-hydroxy analog) may improve crystallinity, simplifying purification .

Structure-Activity Relationship (SAR)

  • Triazole Substituents : Phenyl at position 4 enhances aromatic stacking, while 3,4,5-trimethoxyphenyl at position 5 optimizes steric and electronic interactions with enzymatic pockets .
  • Hydrazone Linker : The 2,5-dimethoxybenzylidene group balances rigidity and flexibility, critical for maintaining conformational fidelity during target binding .
  • Sulfanyl Bridge : The thioether linkage improves metabolic resistance compared to ether or amine linkages in analogs (e.g., ) .

Computational and Experimental Comparisons

  • Similarity Indexing : Using Tanimoto coefficients (), the target compound shares >70% structural similarity with HDAC inhibitors like SAHA, suggesting overlapping pharmacophores .
  • Molecular Docking : Preliminary models indicate strong affinity for HDAC8 (binding energy: −9.2 kcal/mol), comparable to ’s aglaithioduline .

Biological Activity

N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with potential therapeutic applications. Its unique structure suggests a variety of biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity based on recent studies.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C28H29N5O6S
  • Molecular Weight : 563.6248 g/mol
  • CAS Number : 5750-96-9

The structure features a triazole moiety which is often associated with diverse biological activities, including antimicrobial and anticancer properties.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

1. Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The presence of the triazole ring in this compound may contribute to its efficacy against various pathogens. In vitro studies have shown that similar compounds can inhibit the growth of bacteria and fungi by disrupting their cellular processes.

2. Anticancer Potential

The compound's structure suggests potential activity against cancer cells. Triazole derivatives have been documented to induce apoptosis in cancer cell lines by affecting key signaling pathways. For instance, compounds with similar functionalities have been shown to inhibit the proliferation of breast and lung cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .

3. Anti-inflammatory Effects

Compounds containing hydrazide and triazole groups have exhibited anti-inflammatory properties in various models. This activity is often measured by assessing the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Preliminary data suggest that this compound may reduce inflammatory markers in cell cultures .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of similar compounds:

StudyFindings
Queener et al. (2022)Evaluated a related compound's inhibitory effects on dihydrofolate reductase (DHFR), suggesting potential for anticancer applications due to its lipophilicity and binding affinity .
Research on TriazolesDemonstrated that triazole derivatives can effectively inhibit tumor growth in xenograft models, highlighting their potential as anticancer agents .
Anti-inflammatory StudiesReported IC50 values for related compounds against COX enzymes, indicating significant anti-inflammatory potential .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the substituents on the triazole ring or alterations in the hydrazide moiety could enhance its efficacy and selectivity towards specific targets.

Q & A

Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing this compound?

The synthesis involves multi-step reactions, including:

  • Condensation : Reacting substituted benzaldehyde derivatives with thioacetohydrazide precursors under reflux in ethanol or methanol .
  • Triazole ring formation : Cyclization using hydrazine derivatives, requiring controlled pH (4–6) and temperatures (70–90°C) to avoid side products .
  • Purification : Recrystallization (ethanol/water mixtures) or column chromatography (silica gel, chloroform:methanol gradients) to achieve >95% purity . Key parameters include solvent choice (DMSO enhances solubility ), catalyst use (acetic acid for imine formation ), and reaction time (4–12 hours monitored via TLC ).

Q. How can researchers verify the structural integrity and purity of the compound?

  • Spectroscopic techniques :
  • NMR : Confirm hydrazone (δ 8.2–8.5 ppm for CH=N) and triazole (δ 7.8–8.1 ppm) protons .
  • IR : Identify S–C=N stretches (650–750 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) groups .
    • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity .
    • Elemental analysis : Match experimental C, H, N, S values with theoretical calculations (e.g., ±0.3% deviation) .

Q. What preliminary biological screening approaches are recommended for assessing its bioactivity?

  • Antimicrobial assays : Broth microdilution (MIC values against S. aureus and E. coli) .
  • Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Fluorometric assays targeting topoisomerase II or COX-2, comparing inhibition to reference drugs (e.g., doxorubicin) .

Advanced Research Questions

Q. How can discrepancies in cytotoxicity data across different cell lines be resolved?

Contradictions may arise from:

  • Cell-specific uptake : Quantify intracellular compound levels via LC-MS to correlate with IC₅₀ .
  • Assay conditions : Standardize serum concentration (e.g., 10% FBS) and incubation time (48–72 hours) to reduce variability .
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., logP vs. IC₅₀) to identify structure-activity trends .

Q. What computational strategies are effective in predicting binding modes with biological targets?

  • Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase) .
  • MD simulations : GROMACS for stability analysis of ligand-receptor complexes (≥100 ns trajectories) .
  • QSAR models : Train on triazole derivatives to predict bioactivity using descriptors like polar surface area and H-bond donors .

Q. How can reaction pathways be optimized using design of experiments (DOE) or AI-driven methods?

  • DOE : Apply factorial design to optimize variables (e.g., temperature, solvent ratio) for yield maximization .
  • AI-assisted synthesis : Integrate COMSOL Multiphysics for fluid dynamics modeling in flow reactors, reducing reaction time by 30% .
  • Machine learning : Train neural networks on historical reaction data to predict optimal catalysts (e.g., ZnCl₂ vs. BF₃) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

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